2-Amino-2-[4-(methylthio)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[4-(methylthio)phenyl]ethanol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . It is also known by its IUPAC name, 2-amino-2-[4-(methylsulfanyl)phenyl]ethanol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(methylthio)phenyl]ethanol typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate amine and reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(methylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can further modify the amino and hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the phenyl ring.
Scientific Research Applications
2-Amino-2-[4-(methylthio)phenyl]ethanol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(methylthio)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The methylthio group can undergo oxidation to form reactive intermediates that further modulate its activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-[4-(methylsulfanyl)phenyl]ethanol: Similar in structure but with different substituents on the phenyl ring.
2-Amino-2-[4-(ethylthio)phenyl]ethanol: Contains an ethylthio group instead of a methylthio group.
2-Amino-2-[4-(methylthio)phenyl]propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
2-Amino-2-[4-(methylthio)phenyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-2-(4-methylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQHIHFZXIWAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288939 |
Source
|
Record name | β-Amino-4-(methylthio)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-19-5 |
Source
|
Record name | β-Amino-4-(methylthio)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910443-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino-4-(methylthio)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.